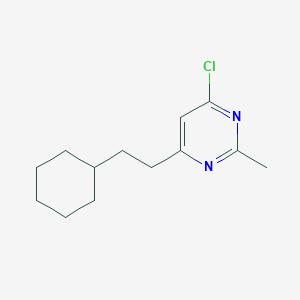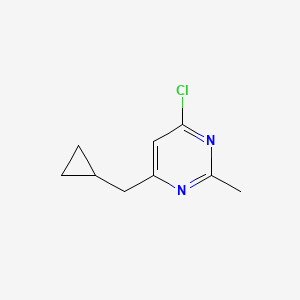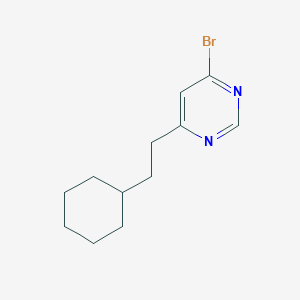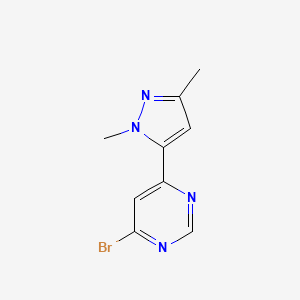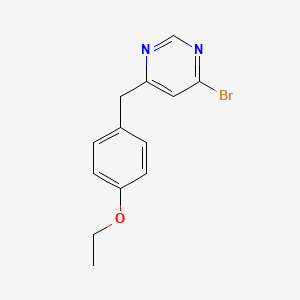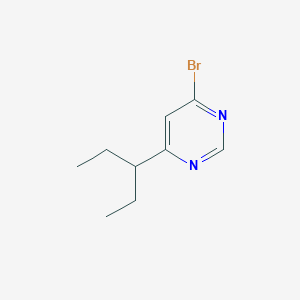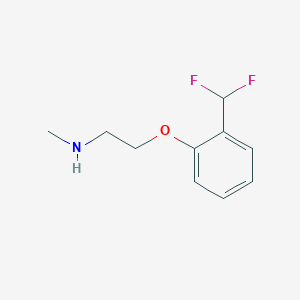
2-(2-(二氟甲基)苯氧基)-N-甲基乙烷-1-胺
描述
2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine is a useful research compound. Its molecular formula is C10H13F2NO and its molecular weight is 201.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性天然产物的合成
该化合物在合成生物活性天然产物中用作构建模块。 其独特的结构允许创建具有潜在治疗作用的复杂分子,包括抗肿瘤和抗炎特性 .
导电聚合物的开发
由于其酚类结构,它用作开发导电聚合物的先驱。 这些聚合物在电子和材料科学领域具有重要的应用,特别是在创建柔性电子器件方面 .
塑料和粘合剂的生产
该化合物提高了材料的热稳定性和阻燃性。 它广泛用于塑料和粘合剂的生产,提高了它们的性能和耐久性 .
涂料行业
在涂料行业,它充当抗氧化剂和紫外线吸收剂。 这有助于通过保护涂料免受氧化和紫外线损伤来延长涂料的使用寿命 .
阻燃剂
该化合物耐高温的能力使其成为用作阻燃剂的理想选择。 它被掺入各种材料中以降低可燃性并提高安全标准 .
药物相关性
二氟甲基化过程的最新进展突出了像 2-(2-(二氟甲基)苯氧基)-N-甲基乙烷-1-胺 这样的化合物在药物中的重要性。 它们是将二氟甲基基团位点选择性安装到大生物分子上的关键,这对开发新药物至关重要 .
作用机制
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body . The specific targets and their roles would depend on the chemical structure and properties of the compound.
Mode of Action
It’s known that similar compounds can interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function . The compound’s interaction with its targets can lead to changes in cellular processes and physiological responses.
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects on cellular functions and processes . The exact pathways and their downstream effects would depend on the compound’s targets and mode of action.
Pharmacokinetics
Similar compounds are known to be metabolized in the body, affecting their bioavailability . The specific ADME properties and their impact on bioavailability would depend on the compound’s chemical properties and how it interacts with the body’s physiological systems.
Result of Action
The compound’s interaction with its targets can lead to changes in cellular processes and physiological responses . The specific effects would depend on the compound’s targets, mode of action, and the biochemical pathways it affects.
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can affect the action of similar compounds . The specific influences would depend on the compound’s chemical properties and how it interacts with the environment.
生化分析
Biochemical Properties
2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context.
Cellular Effects
The effects of 2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it has been found to bind to certain receptors, altering their conformation and function . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain concentration is required to achieve a therapeutic effect without causing harm. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in potential treatments.
Metabolic Pathways
2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which are essential for its detoxification and excretion . These metabolic pathways can influence the compound’s overall efficacy and safety.
Transport and Distribution
The transport and distribution of 2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is important for predicting its pharmacokinetics and potential therapeutic effects.
Subcellular Localization
2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall efficacy in biochemical reactions.
属性
IUPAC Name |
2-[2-(difluoromethyl)phenoxy]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5,10,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMJYTDKJBBIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


